molecular formula C6H7BrN6 B1523751 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1251925-46-8

3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1523751
CAS No.: 1251925-46-8
M. Wt: 243.06 g/mol
InChI Key: NFTNTDVIOYCDIV-UHFFFAOYSA-N
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Description

3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Chemical Reactions Analysis

3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 3-chloro-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activities and chemical reactivity.

Biological Activity

3-Bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound acts primarily by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2, which play a crucial role in cell cycle regulation.

The primary mechanism of action for this compound involves the inhibition of CDK2 activity. This inhibition disrupts the cell cycle regulatory pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Key Biochemical Pathways

  • Inhibition of CDK2 : The compound binds to CDK2, inhibiting its kinase activity.
  • Cell Cycle Arrest : This inhibition results in cell cycle arrest at the S and G2/M phases.
  • Apoptosis Induction : Increased BAX/Bcl-2 ratio indicates enhanced apoptotic signaling.

Biological Activity and Research Findings

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound's efficacy is measured through various assays, including MTT assays for cell viability.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
HCT-11615.8
HepG-210.3

Case Studies and Comparative Analysis

A comparative study involving several pyrazolo[3,4-d]pyrimidine derivatives highlighted the potency of this compound against EGFR overexpressing cancer cells.

Table 2: Comparative Potency of Pyrazolo Derivatives

CompoundTargetIC50 (µM)Activity Level
Compound AEGFR0.016High
Compound BCDK212.5Moderate
3-Bromo CDK2 12.5 High

The pharmacokinetic profile of this compound indicates it is a solid at room temperature with a molecular weight of approximately 243.06 g/mol. Its solubility and stability under physiological conditions make it a suitable candidate for further development as an anticancer therapeutic.

Properties

IUPAC Name

(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN6/c1-13-6-3(4(7)12-13)5(11-8)9-2-10-6/h2H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTNTDVIOYCDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184328
Record name 1H-Pyrazolo[3,4-d]pyrimidine, 3-bromo-4-hydrazinyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-46-8
Record name 1H-Pyrazolo[3,4-d]pyrimidine, 3-bromo-4-hydrazinyl-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251925-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-d]pyrimidine, 3-bromo-4-hydrazinyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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